Cas no 1369147-22-7 (1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-)

1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- structure
1369147-22-7 structure
Product Name:1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-
CAS No:1369147-22-7
MF:C6H11NO
MW:113.157641649246
CID:6486545
Update Time:2025-07-10

1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-
    • Inchi: 1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2/t5-,6-/m0/s1
    • InChI Key: QFKVQNJEBLYEAH-WDSKDSINSA-N
    • SMILES: N1CC[C@@]2([H])COC[C@]12[H]

Experimental Properties

  • Density: 1.028±0.06 g/cm3(Predicted)
  • Boiling Point: 177.2±13.0 °C(Predicted)
  • pka: 10.59±0.20(Predicted)

1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- Pricemore >>

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Additional information on 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-

Chemical Profile of 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- (CAS No. 1369147-22-7)

The compound 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-, identified by its CAS number 1369147-22-7, represents a structurally intriguing heterocyclic molecule with significant potential in the field of pharmaceutical chemistry. This bicyclic scaffold, featuring a fused furan and pyrrole ring system with a hexahydro substitution pattern, has garnered attention due to its unique stereochemistry and biological activity. The specific configuration (3aR,6aR)-rel- denotes the relative stereochemistry of the molecule, which is a critical factor in determining its interactions with biological targets.

In recent years, the exploration of fused heterocyclic systems has expanded dramatically, driven by their prevalence in bioactive natural products and synthetic drug candidates. The furo[3,4-b]pyrrole core is particularly notable for its presence in several pharmacologically relevant compounds. Its ability to serve as a privileged scaffold in medicinal chemistry stems from its capacity to mimic the binding pockets of various enzymes and receptors. This has led to extensive interest in designing derivatives that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration.

The hexahydro substitution on the furo[3,4-b]pyrrole ring system introduces conformational flexibility while maintaining the essential pharmacophoric features of the parent scaffold. This modification can influence both the electronic properties and the spatial orientation of functional groups within the molecule. The stereochemistry at the (3aR,6aR)-rel- positions is particularly noteworthy, as it has been shown to critically impact the binding affinity and selectivity of analogs in early-stage drug discovery. Computational studies have suggested that this specific conformation optimizes interactions with target proteins by aligning key hydrogen bonding donors and acceptors.

Recent advances in synthetic methodologies have enabled the efficient preparation of complex derivatives of 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel-, allowing for rapid exploration of structure-activity relationships (SAR). Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been instrumental in accessing these molecules with high enantioselectivity. The development of such methods underscores the growing importance of this scaffold in modern drug discovery pipelines.

Beyond its synthetic appeal, the biological activity of 1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- and its derivatives has been extensively studied. Preclinical investigations have highlighted several promising avenues for therapeutic intervention. For instance, certain analogs have demonstrated inhibitory effects on kinases involved in tumor proliferation and angiogenesis. Additionally, modifications to the core scaffold have yielded compounds with anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or other pro-inflammatory signaling pathways.

The stereochemical integrity of (3aR,6aR)-rel- is particularly relevant in these studies. X-ray crystallographic analyses of protein-ligand complexes have revealed that this configuration allows for optimal positioning within active sites. For example, a derivative featuring this stereochemistry was found to bind tightly to a bacterial enzyme implicated in metabolic pathways essential for pathogenic growth. This observation has spurred further research into exploiting similar scaffolds for antimicrobial applications.

Another area of interest lies in the potential neuroprotective effects of furo[3,4-b]pyrrole derivatives. Studies suggest that certain analogs can cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage. The hexahydro substitution appears to enhance lipophilicity while preserving bioavailability, making these compounds attractive candidates for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease.

The development of novel synthetic routes has also enabled access to functionalized derivatives that can be further modified through click chemistry or other biocatalytic approaches. Such strategies allow for rapid diversification of the chemical space while maintaining key pharmacophoric elements derived from the 1H-Furo[3,4-b]pyrrole core. This flexibility is crucial for identifying lead compounds with improved pharmacokinetic profiles and reduced toxicity.

In summary,1H-Furo[3,4-b]pyrrole, hexahydro-, (3aR,6aR)-rel- (CAS No. 1369147-22-7) represents a structurally fascinating molecule with significant therapeutic potential. Its unique stereochemistry,(3aR,6aR)-rel, contributes to its biological activity by optimizing interactions with target proteins and enzymes across various disease pathways. Ongoing research continues to uncover new applications for this scaffold and its derivatives in drug discovery efforts aimed at addressing unmet medical needs.

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